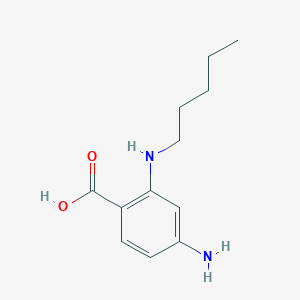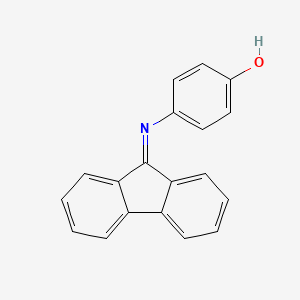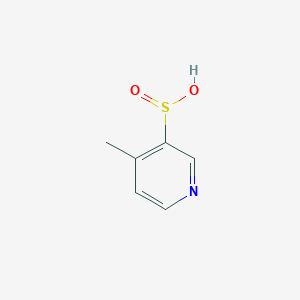
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is a derivative of the 1,3,5-triazine family, characterized by the presence of an amino group at the 2-position, a methyl group at the 4-position, and a trifluoromethyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with appropriate nucleophiles. One common method includes the following steps:
Nucleophilic Substitution: Cyanuric chloride is reacted with methylamine to introduce the methyl group at the 4-position.
Amination: The intermediate product is then treated with ammonia or an amine to introduce the amino group at the 2-position.
Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The amino and methyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.
Applications De Recherche Scientifique
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The amino group can form hydrogen bonds with active site residues, contributing to its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
s-Triazine, 2-amino-4-methyl-6-methoxy-: Similar structure but with a methoxy group instead of a trifluoromethyl group.
s-Triazine, 2-amino-4-methyl-6-chloro-: Contains a chloro group at the 6-position.
s-Triazine, 2-amino-4-methyl-6-phenyl-: Features a phenyl group at the 6-position.
Uniqueness
s-Triazine, 2-amino-4-methyl-6-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
29181-69-9 |
|---|---|
Formule moléculaire |
C5H5F3N4 |
Poids moléculaire |
178.12 g/mol |
Nom IUPAC |
4-methyl-6-(trifluoromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C5H5F3N4/c1-2-10-3(5(6,7)8)12-4(9)11-2/h1H3,(H2,9,10,11,12) |
Clé InChI |
JTQYLAFRKZQYMF-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC(=N1)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



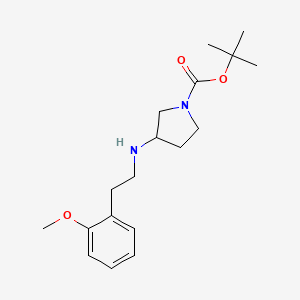
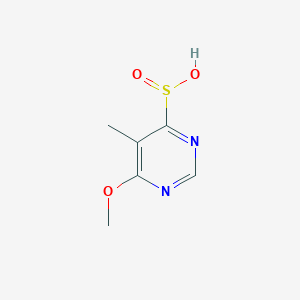
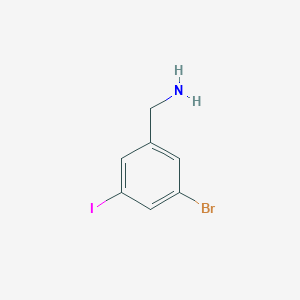


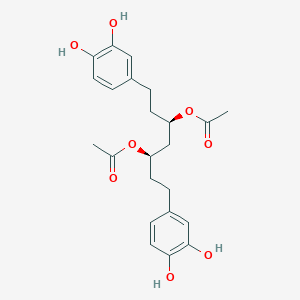
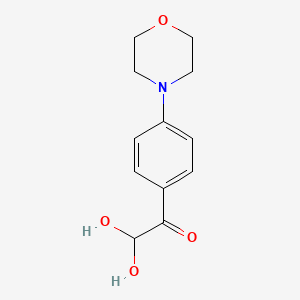

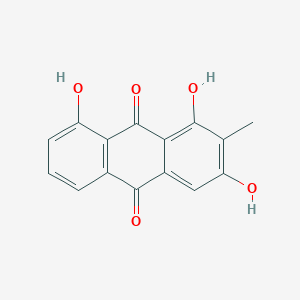
![3-Mesityl-5,6-dihydro-4H-cyclopenta[d]thiazol-3-ium](/img/structure/B13128490.png)
